5-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride
Description
Properties
IUPAC Name |
5-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-8-9-4-2-3-5-10(9)12-7-6-11-8;/h2-5,8,11H,6-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWLCOFYQTYVWAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CC=C2OCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1193389-06-8 | |
| Record name | 5-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 5-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride involves several steps. One common method includes the cyclization of substituted isoindole derivatives to access isoindolo[1,4]benzoxazinones and isoindolo[1,5]benzoxazepines . Another approach involves the use of microwave heating to synthesize pyrimido-oxazepine analogs . Industrial production methods typically involve the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
5-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include activated alkynes, methyl iodide, and sodium borohydride . For example, the reduction of quaternary salts by sodium borohydride in methanol yields 2,3,4,5-tetrahydro-1,4-benzoxazepines . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzoxazepine derivatives, including 5-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride. Research indicates that this compound may induce cell cycle arrest in cancer cells, particularly in breast cancer cell lines such as MCF-7 and MDA-MB-231. The mechanism involves:
- Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in cancer cells, which is crucial for preventing proliferation.
- Cytotoxicity : It exhibits potent cytotoxic effects against both benign and metastatic breast cancer cells.
Biochemical Interactions
The compound interacts with various biomolecules and enzymes:
- Protease Inhibition : It has been observed to inhibit specific proteases that are vital for tumor progression.
- Signal Transduction Modulation : By binding to cell membrane receptors, it influences signaling pathways that regulate cell survival and apoptosis .
Synthesis of Complex Molecules
In synthetic organic chemistry, 5-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride serves as a building block for the synthesis of more complex molecules. Its unique structure allows chemists to create derivatives with tailored biological activities.
Case Study 1: Anticancer Activity Assessment
In a study assessing the anticancer activity of various benzoxazepines:
- Objective : Evaluate the cytotoxic effects on breast cancer cells.
- Methodology : Cells were treated with varying concentrations of the compound.
- Results : Significant reduction in cell viability was observed at higher concentrations (IC50 values indicating potent activity) .
Case Study 2: Mechanistic Insights
A mechanistic study focused on understanding how 5-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride affects cellular pathways:
Mechanism of Action
The mechanism of action of 5-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride involves its interaction with specific molecular targets and pathways. While the exact mechanism is still under investigation, it is believed to exert its effects by modulating the activity of certain enzymes and receptors . This modulation can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.
Comparison with Similar Compounds
Substituent Position and Type
Biological Activity
5-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride (CAS No. 1193389-06-8) is a compound belonging to the benzoxazepine class of heterocycles. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including neuroprotective effects, potential anti-cancer properties, and possible applications in treating various neurological disorders.
Chemical Structure and Properties
The molecular formula of 5-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is , with a molecular weight of approximately 199.68 g/mol. The compound features a bicyclic structure that contributes to its biological activity.
1. Neuroprotective Effects
Research indicates that benzoxazepines exhibit neuroprotective properties. A study on related compounds demonstrated their ability to inhibit neuronal apoptosis and promote cell survival in models of neurodegeneration. The mechanism often involves modulation of neurotransmitter systems and reduction of oxidative stress .
2. Antitumor Activity
Compounds in the benzoxazepine class have shown promise as anti-cancer agents. For instance, studies have reported that certain derivatives possess cytotoxic effects against various cancer cell lines. The mechanism of action may involve interference with cell cycle progression and induction of apoptosis .
3. Antimicrobial Properties
Benzoxazepines have also been evaluated for their antimicrobial activity. Some derivatives demonstrate significant inhibitory effects against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Neuroprotection | Inhibition of apoptosis | |
| Antitumor | Cytotoxicity against cancer cell lines | |
| Antimicrobial | Inhibition of bacterial growth |
Case Study: Neuroprotective Mechanism
A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of related benzoxazepines. The researchers found that these compounds could significantly reduce neuronal cell death induced by excitotoxicity in vitro. The proposed mechanism involved the modulation of glutamate receptors and enhancement of antioxidant defenses within neurons .
Case Study: Anticancer Activity
Another investigation focused on the anticancer potential of substituted benzoxazepines, revealing that specific modifications to the benzoxazepine scaffold enhanced cytotoxicity against breast cancer cells. The study highlighted the importance of structural variations in optimizing biological activity and suggested further exploration into this class for drug development .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting 5-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride in complex matrices (e.g., wastewater, biological samples)?
- Methodology : Solid-phase extraction (SPE) using Oasis HLB cartridges (60 mg, 3 cc) is optimal for sample preparation. Conditioning with 2 mL methanol followed by equilibration with water is critical to reduce analyte loss. Filter samples through GF/F (0.7 μm) filters post-spiking with deuterated internal standards (e.g., BP-3-d5, triclosan-d3) to correct for matrix effects. LC-MS/MS with a C18 column and gradient elution (methanol/water with 0.1% formic acid) provides high sensitivity .
- Data Validation : Use isotopically labeled analogs to validate recovery rates (70–120%) and minimize adsorption losses by deactivating glassware with 5% dimethyldichlorosilane .
Q. How can researchers synthesize 5-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride with high purity?
- Synthetic Protocol : Employ a palladium-catalyzed coupling reaction (e.g., using bis(triphenylphosphine)palladium dichloride) under inert conditions (argon) with copper iodide as a co-catalyst. Purify the crude product via silica gel chromatography or recrystallization from ethanol. Base additives (e.g., triethylamine) neutralize HCl byproducts during synthesis .
- Optimization : Use continuous flow reactors to enhance reaction efficiency and scalability. Monitor reaction progress via TLC or HPLC to ensure intermediate conversion >95% .
Advanced Research Questions
Q. How can computational methods improve the design of experiments (DoE) for optimizing reaction conditions?
- Methodology : Integrate quantum chemical calculations (e.g., density functional theory) with statistical DoE (e.g., factorial or response surface designs) to predict optimal reaction parameters (temperature, solvent ratios, catalyst loading). For example, ICReDD’s reaction path search algorithms reduce trial-and-error experimentation by 40–60% .
- Case Study : Apply multivariate analysis to resolve contradictions in reported yields. For instance, if conflicting data arise on reaction selectivity, use principal component analysis (PCA) to identify critical variables (e.g., solvent polarity, steric effects) .
Q. What strategies mitigate instability of 5-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride under varying pH and temperature conditions?
- Stability Testing : Conduct accelerated degradation studies (25–60°C, pH 1–12) with LC-MS monitoring. For aqueous solutions, buffering at pH 4–6 (ammonium acetate) minimizes hydrolysis. Store lyophilized samples at −80°C with desiccants to prevent hygroscopic degradation .
- Adsorption Prevention : Silanize glassware with dimethyldichlorosilane to reduce surface interactions. Use HDPE containers for long-term storage to avoid leaching .
Q. How can researchers resolve discrepancies in reported pharmacokinetic or toxicity data for this compound?
- Contradiction Analysis : Cross-validate assays using orthogonal techniques (e.g., radiolabeled tracer studies vs. LC-MS quantification). For toxicity data, compare results across cell lines (e.g., HepG2 vs. primary hepatocytes) and apply Hill slope models to assess dose-response consistency .
- Meta-Analysis : Aggregate published data into a standardized database (e.g., using PubChem annotations) and apply funnel plots to detect publication bias or methodological outliers .
Methodological Resources
- Sample Preparation : Refer to the SPE protocol in Analytical and Bioanalytical Chemistry (2019) for matrices like wastewater and sludge .
- Reaction Design : Utilize ICReDD’s computational-experimental workflow for reaction optimization .
- Data Standardization : Follow CRDC 2020 guidelines (subclass RDF2050112) for reporting reactor design and process control parameters .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
